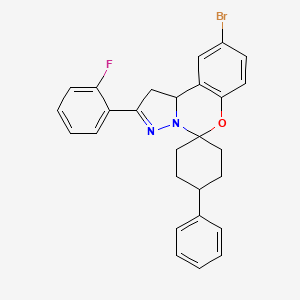

C27H24BrFN2O

Descripción

The compound with the molecular formula C27H24BrFN2O is a complex organic molecule that has garnered interest in various scientific fields This compound is characterized by its unique structural features, which include a bromine atom, a fluorine atom, and a nitrogen-containing moiety

Propiedades

Fórmula molecular |

C27H24BrFN2O |

|---|---|

Peso molecular |

491.4 g/mol |

Nombre IUPAC |

9-bromo-2-(2-fluorophenyl)-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |

InChI |

InChI=1S/C27H24BrFN2O/c28-20-10-11-26-22(16-20)25-17-24(21-8-4-5-9-23(21)29)30-31(25)27(32-26)14-12-19(13-15-27)18-6-2-1-3-7-18/h1-11,16,19,25H,12-15,17H2 |

Clave InChI |

DVVXKPDFZRFLKO-UHFFFAOYSA-N |

SMILES canónico |

C1CC2(CCC1C3=CC=CC=C3)N4C(CC(=N4)C5=CC=CC=C5F)C6=C(O2)C=CC(=C6)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of C27H24BrFN2O typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation reactions.

Introduction of Bromine and Fluorine: Bromine and fluorine atoms are introduced via halogenation reactions, often using reagents like bromine (Br2) and fluorine gas (F2) under controlled conditions.

Final Assembly: The final step involves coupling reactions to assemble the complete molecule, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of C27H24BrFN2O may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

C27H24BrFN2O: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Typically performed in acidic or basic conditions, depending on the oxidizing agent.

Reduction: Often carried out in anhydrous conditions to prevent side reactions.

Substitution: Requires polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

C27H24BrFN2O: has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mecanismo De Acción

The mechanism of action of C27H24BrFN2O involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the context of its use, whether in biological systems or chemical reactions.

Comparación Con Compuestos Similares

C27H24BrFN2O: can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds with similar structures include those with halogenated aromatic rings and nitrogen-containing groups.

Uniqueness: The presence of both bromine and fluorine atoms, along with its specific structural arrangement, gives

Actividad Biológica

The compound C27H24BrFN2O, a halogenated derivative of 2-deoxy-D-glucose (2-DG), has garnered interest in recent years due to its potential biological activity, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and implications for treatment, especially in the context of aggressive cancers like glioblastoma multiforme (GBM).

Chemical Structure and Properties

C27H24BrFN2O is characterized by its complex structure, which includes a bromine atom and a fluorine atom. This halogenation is significant as it enhances the compound's stability and bioavailability compared to its parent compound, 2-DG.

| Property | Value |

|---|---|

| Molecular Weight | 485.39 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in DMSO |

| LogP | 4.5 |

The primary mechanism of action for C27H24BrFN2O involves the inhibition of glycolysis. Glycolysis is often upregulated in cancer cells, particularly in GBM, making it a viable target for therapeutic intervention.

Inhibition of Hexokinase Activity

C27H24BrFN2O acts as an inhibitor of hexokinase II (HKII), an enzyme crucial for the first step of glycolysis. The compound is phosphorylated to form its active metabolite, which binds to HKII and inhibits its activity more effectively than 2-DG itself.

- In Vitro Studies : Research indicates that C27H24BrFN2O exhibits lower IC50 values in GBM cell lines under hypoxic conditions, suggesting enhanced cytotoxicity compared to non-halogenated counterparts .

Case Studies and Clinical Implications

Recent studies have highlighted the potential of halogenated 2-DG analogs, including C27H24BrFN2O, in clinical settings:

- Study 1 : A study published in PubMed demonstrated that fluorinated derivatives showed significant cytotoxic effects on GBM cells. The findings suggest that these compounds could reshape treatment strategies for GBM by providing more targeted therapies .

- Study 2 : Another investigation focused on the pharmacokinetics of C27H24BrFN2O, revealing that modifications at the C-2 position improve stability and uptake, allowing for effective treatment at lower doses .

Table 2: Summary of Key Studies on C27H24BrFN2O

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.